2,3,4-Trifluoro-DL-phenylalanine
Overview
Description
2,3,4-Trifluoro-DL-phenylalanine is a fluorinated derivative of the amino acid phenylalanine. It is characterized by the presence of three fluorine atoms attached to the benzene ring at the 2, 3, and 4 positions. This compound has a molecular formula of C9H8F3NO2 and a molecular weight of 219.16 g/mol
Mechanism of Action
Target of Action
2,3,4-Trifluoro-DL-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. The primary targets of phenylalanine are the neurotransmitters norepinephrine and dopamine . These neurotransmitters play crucial roles in maintaining mental health, alertness, and memory .
Mode of Action
The antidepressant effects of phenylalanine derivatives may be due to their role as precursors in the synthesis of norepinephrine and dopamine . By increasing the levels of these neurotransmitters in the brain, phenylalanine derivatives can potentially alleviate symptoms of depression .
Biochemical Pathways
The biochemical pathways affected by phenylalanine derivatives involve the synthesis of norepinephrine and dopamine. These neurotransmitters are synthesized from phenylalanine through a series of enzymatic reactions . The downstream effects include enhanced signal transmission between nerve cells and the brain, improved alertness, reduced hunger pains, and potential antidepressant effects .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of phenylalanine derivatives would likely impact their bioavailability and therapeutic effects .
Result of Action
Based on the known effects of phenylalanine, it can be inferred that this compound may influence neurotransmitter levels, potentially affecting mood, alertness, and appetite .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds, pH levels, temperature, and other environmental conditions could potentially affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Cellular Effects
Fluorinated phenylalanines have been expanded to play an important role as potential enzyme inhibitors as well as therapeutic agents .
Molecular Mechanism
It is known that fluorinated compounds can have unique binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that fluorinated compounds can have unique stability and degradation profiles .
Dosage Effects in Animal Models
The effects of 2,3,4-Trifluoro-DL-phenylalanine at different dosages in animal models are not well studied. It is known that fluorinated phenylalanines can have unique effects on pain and depression .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is known that fluorinated compounds can be involved in unique metabolic pathways .
Transport and Distribution
It is known that fluorinated compounds can have unique interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well studied. It is known that fluorinated compounds can have unique effects on subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-DL-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine molecule. One common method is the direct fluorination of phenylalanine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as enzymatic synthesis. Enzymatic methods utilize fluorinase enzymes to catalyze the formation of carbon-fluorine bonds, offering a more environmentally friendly and efficient approach compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2,3,4-Trifluoro-DL-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Incorporated into proteins to study protein folding, stability, and interactions.
Medicine: Investigated for its potential use in drug design and development, particularly in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trifluoro-DL-phenylalanine
- 3,4-Difluoro-DL-phenylalanine
- 2,3-Difluoro-DL-phenylalanine
Uniqueness
2,3,4-Trifluoro-DL-phenylalanine is unique due to the specific positioning of the fluorine atoms on the benzene ring. This arrangement can lead to distinct electronic and steric effects, influencing the compound’s reactivity and interactions compared to other fluorinated phenylalanine derivatives .
Properties
IUPAC Name |
2-amino-3-(2,3,4-trifluorophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-2-1-4(7(11)8(5)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKZSVVTLDUTMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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